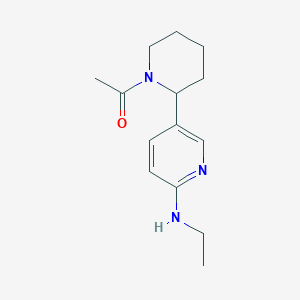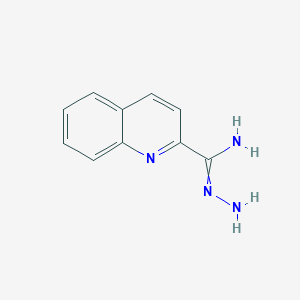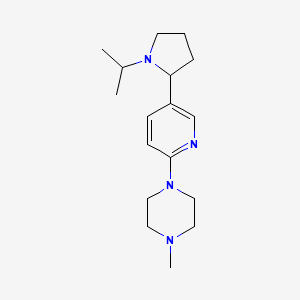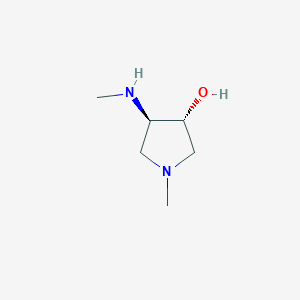
4-(4-Amino-3,5-dimethylphenyl)-2,6-dimethylaniline;sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Amino-3,5-dimethylphenyl)-2,6-dimethylaniline;sulfate is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique structure, which includes multiple methyl and amino groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Amino-3,5-dimethylphenyl)-2,6-dimethylaniline involves several steps. One common method includes the reaction of 4-iodo-2,6-dimethyl-benzenamine with N,N-dimethylacetamide . This reaction is typically carried out under inert conditions to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The process may include additional purification steps to ensure the compound’s purity and yield. For instance, the final product can be obtained by treating the intermediate with hydrochloric acid in diisopropyl ether .
Chemical Reactions Analysis
Types of Reactions
4-(4-Amino-3,5-dimethylphenyl)-2,6-dimethylaniline undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce oxygen-containing functional groups.
Reduction: This reaction is often used to remove oxygen-containing groups or to reduce double bonds.
Substitution: This reaction involves replacing one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids and bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The conditions for these reactions vary but often require controlled temperatures and inert atmospheres to prevent side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with hydroxyl or carbonyl groups, while reduction may produce amines or alkanes .
Scientific Research Applications
4-(4-Amino-3,5-dimethylphenyl)-2,6-dimethylaniline has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential use in pharmaceuticals, particularly as an intermediate in drug synthesis.
Mechanism of Action
The mechanism by which 4-(4-Amino-3,5-dimethylphenyl)-2,6-dimethylaniline exerts its effects involves interactions with various molecular targets. For instance, it may act as an inhibitor or activator of specific enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-Amino-3,5-dimethylphenyl)(phenyl)methyl]-2,6-dimethylphenylamine
- (2E)-3-(4-Amino-3,5-dimethylphenyl)prop-2-enenitrile Hydrochloride
Uniqueness
4-(4-Amino-3,5-dimethylphenyl)-2,6-dimethylaniline is unique due to its specific arrangement of amino and methyl groups, which confer distinct reactivity and properties. This makes it particularly valuable in applications requiring precise chemical modifications .
Properties
Molecular Formula |
C16H20N2O4S-2 |
|---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
4-(4-amino-3,5-dimethylphenyl)-2,6-dimethylaniline;sulfate |
InChI |
InChI=1S/C16H20N2.H2O4S/c1-9-5-13(6-10(2)15(9)17)14-7-11(3)16(18)12(4)8-14;1-5(2,3)4/h5-8H,17-18H2,1-4H3;(H2,1,2,3,4)/p-2 |
InChI Key |
VJSXOBXXVSDFKR-UHFFFAOYSA-L |
Canonical SMILES |
CC1=CC(=CC(=C1N)C)C2=CC(=C(C(=C2)C)N)C.[O-]S(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(5-methyl-1-phenylpyrazol-4-yl)ethylidene]hydroxylamine](/img/structure/B11821515.png)

![N-[4-(aminomethyl)-1-bicyclo[2.2.2]octanyl]-N-tert-butylcarbamate](/img/structure/B11821530.png)
![N-[[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]methylidene]hydroxylamine](/img/structure/B11821536.png)

![8-Aminoethyl-3-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B11821544.png)



![rac-(1R,5R,6S)-6-{[(tert-butoxy)carbonyl]amino}bicyclo[3.2.0]heptane-3-carboxylic acid](/img/structure/B11821570.png)
![N-[1-(1-methylimidazol-2-yl)ethylidene]hydroxylamine](/img/structure/B11821590.png)



